molecular formula C21H19N3O6S2 B2584945 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate CAS No. 896009-28-2

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate

Cat. No.: B2584945
CAS No.: 896009-28-2
M. Wt: 473.52
InChI Key: LKLFOLBVHPAQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate" is a complex organic compound with a wide range of potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis begins with the preparation of the intermediate 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This is achieved by cyclization of a suitable thiosemicarbazide derivative under acidic conditions.

  • Step 2: The resulting thiadiazole is then reacted with a thiomethylating agent, such as methyl iodide, to introduce the thiomethyl group, forming 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thiomethyl derivative.

  • Step 3: This intermediate is further reacted with 4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate under basic conditions, such as sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial-scale production of this compound may involve similar synthetic routes, but with optimizations for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and automation could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, resulting in sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the carbonyl group in the pyran ring, leading to various reduced derivatives.

  • Substitution: The thiadiazole ring can undergo substitution reactions, where the cyclopropanecarboxamido group is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles such as amines, alcohols, under acidic or basic conditions.

Major Products

  • Oxidation: Sulfoxide and sulfone derivatives.

  • Reduction: Alcohol and hydroxy derivatives.

  • Substitution: Various functionalized thiadiazole derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: Used as a precursor in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes, potentially useful in studying metabolic pathways.

Medicine

  • Drug Development: Investigated for potential pharmaceutical applications due to its bioactivity.

Industry

  • Agricultural Chemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can bind to active sites, inhibiting enzymatic activity or modulating receptor function. Specific pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of signaling pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • **6-(((5-(cyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate

  • **6-(((5-(cyclopropanecarboxamido)-1,3,4-oxadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate

  • **6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate

Uniqueness

Compared to similar compounds, "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate" exhibits unique structural features, such as the specific arrangement of the thiadiazole and pyran rings

Hopefully, this gives you a clear and detailed understanding of the compound . Let me know if there's anything specific you would like to dive deeper into!

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-12-4-2-3-5-16(12)29-10-18(26)30-17-9-28-14(8-15(17)25)11-31-21-24-23-20(32-21)22-19(27)13-6-7-13/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFOLBVHPAQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.